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Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-

amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The

indazole scaffold is a privileged structure in drug discovery, forming the core of numerous

approved kinase inhibitors. This document details the physicochemical properties, synthesis

protocols, and the role of this compound as a crucial intermediate in the development of

targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental

methodologies and signaling pathway diagrams are provided to support researchers in

oncology and related fields.

Chemical and Physical Properties
5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-

1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a
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synthetic intermediate in pharmaceutical research.[1][2] While extensive experimental physical

data is not widely published, key computed and known properties are summarized below.

Property Data Source(s)

CAS Number 1000018-06-3 [3][4]

Molecular Formula C₈H₈BrN₃ [3][4]

Molecular Weight 226.07 g/mol [3][4]

IUPAC Name
5-bromo-1-methylindazol-3-

amine
[3]

Physical Form Solid [5]

Computed XLogP3 1.9 [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 3 [6]

Canonical SMILES
CN1C2=C(C=C(C=C2)Br)C(=

N1)N
[3]

InChI Key
BKBSBRJIGMVBFM-

UHFFFAOYSA-N
[3][5]

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step

process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the

indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
(Precursor)
This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-

fluorobenzonitriles.[7][8]

Reaction Scheme:
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Starting Material: 5-Bromo-2-fluorobenzonitrile

Reagent: Hydrazine hydrate (99%)

Product: 5-Bromo-1H-indazol-3-amine

Experimental Protocol:

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add

hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).

Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-

amine. A typical yield is approximately 90%.[7]

Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-
indazol-3-amine
Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.[4]

The following protocol is based on a general method for achieving regioselective N-1 alkylation

of the indazole ring system using a strong base.[9]

Reaction Scheme:

Starting Material: 5-Bromo-1H-indazol-3-amine

Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

Product: 5-Bromo-1-methyl-1H-indazol-3-amine

Experimental Protocol:
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To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-

1H-indazol-3-amine (1.0 eq).

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M

concentration).

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution:

NaH is highly reactive and flammable.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional hour until hydrogen evolution ceases.

Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl

iodide, 1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight. Monitor reaction

completion by TLC.

Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated

aqueous ammonium chloride (NH₄Cl).

Remove THF under reduced pressure. Partition the residue between ethyl acetate and

water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-

1H-indazol-3-amine.

Role in Drug Development and Biological Context
The indazole core is a cornerstone in the design of protein kinase inhibitors.[10] Kinases are

critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

[11] 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of
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advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation,

and survival.[1]

Notable kinase families targeted by indazole-based drugs include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the

formation of new blood vessels that supply tumors.[10][12]

Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which

governs centrosome duplication.[13]

BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[14]

The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for

building more complex molecules designed to fit into the ATP-binding pocket of these target

kinases.

Signaling Pathways and Experimental Workflows
General Experimental Workflow for Kinase Inhibitor
Discovery
The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-

indazol-3-amine follows a structured workflow. This process begins with chemical synthesis

and progresses through multiple stages of biological evaluation to identify potent and selective

drug candidates.
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Caption: General workflow for the discovery and evaluation of new kinase inhibitors.
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VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers

multiple downstream pathways that promote endothelial cell proliferation, survival, and

migration.[15][16] Indazole-based inhibitors can block the ATP-binding site of VEGFR-2,

preventing its autophosphorylation and halting the entire signaling cascade.
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Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.
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PLK4 Signaling Pathway Inhibition
PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its

overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy,

which are hallmarks of cancer.[11][12] Inhibiting PLK4 can disrupt this process, leading to

mitotic errors and ultimately cell death in cancer cells.
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Caption: Inhibition of the PLK4-mediated centriole duplication pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Bromo-1-methyl-1H-indazol-5-amine CAS number
lookup]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591999#3-bromo-1-methyl-1h-indazol-5-amine-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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